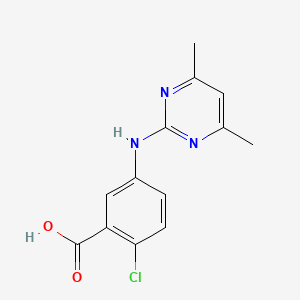

2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

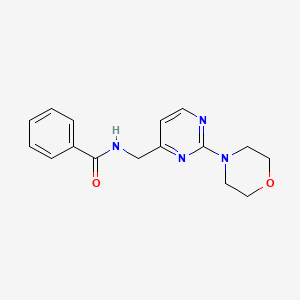

“2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid” is an organic compound with the CAS Number: 900771-94-0 . It has a molecular weight of 277.71 . The compound appears as a powder and is typically stored at room temperature .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine has been described . The reaction involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis

The InChI code for the compound is1S/C13H12ClN3O2/c1-7-5-8 (2)16-13 (15-7)17-9-3-4-11 (14)10 (6-9)12 (18)19/h3-6H,1-2H3, (H,18,19) (H,15,16,17) . This indicates the presence of chlorine, nitrogen, oxygen, and carbon atoms in the molecule. Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 277.71 .Scientific Research Applications

Polymorphism and Co-crystal Formation

Studies on polymorphism and cocrystal formation of compounds structurally similar to 2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, reveal insights into their potential as non-steroidal anti-inflammatory drugs. The focus on polymorphism aims to understand the effects of substituent variations on crystal packing and stability, providing valuable information for drug formulation and development (Zhoujin et al., 2022).

Antimicrobial and Anthelmintic Potential

Synthesis of novel compounds, including benzimidazolopeptides, by interaction with aminobenzoic acids showcases the antimicrobial and anthelmintic applications. These studies involve structural modifications to improve activity against various pathogens and parasites, highlighting the potential for developing new treatments for infectious and parasitic diseases (Dahiya & Pathak, 2007).

Isostructural Co-crystals and Supramolecular Architecture

Isostructural co-crystals involving aminopyrimidines demonstrate the ability to design compounds with predictable crystal structures through minor modifications. This research aids in the understanding of molecular interactions and the development of materials with desired physical properties (Ebenezer, Muthiah, & Butcher, 2011).

Hepatic Peroxisome Proliferation

Research on compounds structurally related to this compound, such as tibric acid, has provided insights into their ability to induce hepatic peroxisome proliferation. This finding is significant for understanding the mechanisms underlying hypolipidemic effects and the potential impact on liver function and metabolism (Reddy & Krishnakantha, 1975).

Dual Inhibitory Activity on Enzymes

Compounds designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase demonstrate the therapeutic potential in cancer treatment by targeting key enzymes involved in nucleotide biosynthesis. This research paves the way for developing more effective and selective chemotherapeutic agents (Gangjee et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-7-5-8(2)16-13(15-7)17-9-3-4-11(14)10(6-9)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVZIESYJZRTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)

![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)